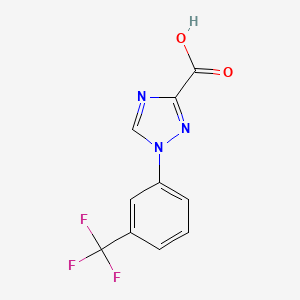
1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds with a trifluoromethyl group can involve various reactions. For example, condensation of 1-(3-(fluoromethyl and trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carbohydrazides with aromatic aldehydes and acetone can produce corresponding hydrazones .
Molecular Structure Analysis
The molecular structure of compounds with a trifluoromethyl group can be analyzed using various techniques such as MS, IR, 1H, and 13C NMR spectra . The structure of the compound can also be confirmed by analytical methods .
Chemical Reactions Analysis
Compounds with a trifluoromethyl group can undergo various chemical reactions. For instance, condensation of 1-(3-(fluoromethyl and trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carbohydrazides with aromatic aldehydes and acetone can produce corresponding hydrazones .
Physical And Chemical Properties Analysis
The physical and chemical properties of compounds with a trifluoromethyl group can be analyzed using various techniques. For instance, the thermal stability and frontier-energy levels of diaryl-substituted anthracene derivatives containing 3-(trifluoromethyl)phenyl groups were analyzed, and these compounds were found to be suitable as host materials for blue organic light-emitting diodes .
Aplicaciones Científicas De Investigación
- Application : Trifluoromethyl group-containing drugs have been approved by the FDA . The trifluoromethyl (TFM, -CF3) group is a common feature in many pharmaceuticals .
- Method : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
- Results : These compounds have been found to exhibit numerous pharmacological activities .
- Application : B-(trifluoromethyl)phenyl phosphine–borane derivatives have been designed and synthesized as novel progesterone receptor (PR) antagonists .
- Method : The derivatives were synthesized from the corresponding phosphines and 3- or 4-(trifluoromethyl)phenyl boronic acid under reductive conditions .
- Results : Among the synthesized phosphine–boranes, B-(4-trifluoromethyl)phenyl tricyclopropylphosphine–borane was the most potent with an IC50 value of 0.54 μM .
Pharmaceutical Chemistry
Biofunctional Molecules
- Application : 3-(Trifluoromethyl)phenyl-Substituted 9,10-Diarylanthracene Derivatives have been used for Blue Organic Light-Emitting Diodes .
- Method : The compounds were synthesized from the corresponding phosphines and 3- or 4-(trifluoromethyl)phenyl boronic acid under reductive conditions .
- Results : The electroluminescent (EL) emission maximum of the three N, N -diphenylamino phenyl vinyl biphenyl (DPAVBi)-doped (8 wt %) devices for compounds 1 – 3 was exhibited at 488 nm (for 1) and 512 nm (for 2 and 3 ) .
- Application : 1,3-Bis(trifluoromethyl)benzene is used in the synthesis of bis[2,4-bis(trifluoromethyl)phenyl]phosphane derivatives .
- Method : The synthesis involves regioselective metalation and subsequent carboxylation at position 2 to give 2,6-bis(trifluoromethyl)benzoic acid .
- Results : This method provides a convenient, selective synthesis of these derivatives .
Organic Light-Emitting Diodes (OLED)
Synthesis of Bis[2,4-bis(trifluoromethyl)phenyl]phosphane Derivatives
Preparation of N,N-Diethyl[(α,α,α-triuoro-m-tolyl)]acetamide (DM156)
- Synthesis of Fluazinam
Safety And Hazards
Compounds with a trifluoromethyl group can have various safety and hazard characteristics. For instance, Fluoro-3-(trifluoromethyl)phenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Direcciones Futuras
Compounds with a trifluoromethyl group have various potential applications. For example, diaryl-substituted anthracene derivatives containing 3-(trifluoromethyl)phenyl groups have been found to be suitable as host materials for blue organic light-emitting diodes . These compounds could potentially be used in the development of new organic light-emitting diodes.
Propiedades
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)6-2-1-3-7(4-6)16-5-14-8(15-16)9(17)18/h1-5H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLXIOKBTUWPMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NC(=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744464 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid | |
CAS RN |
1245648-27-4 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



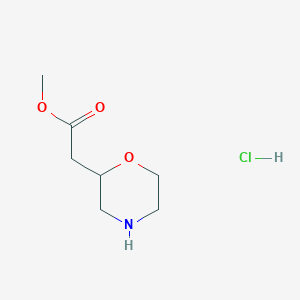
![tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1428223.png)
![Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate](/img/structure/B1428225.png)
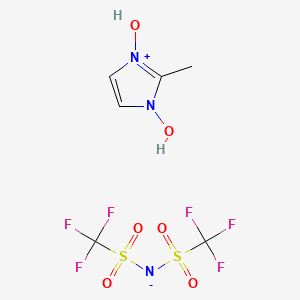
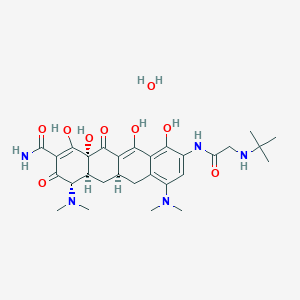
![ethyl N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl}carbamate](/img/structure/B1428229.png)
![7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1428230.png)
![6-Chloro-5-iodoimidazo[1,2-a]pyridine](/img/structure/B1428231.png)
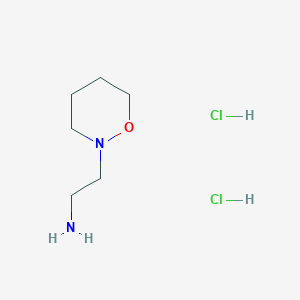
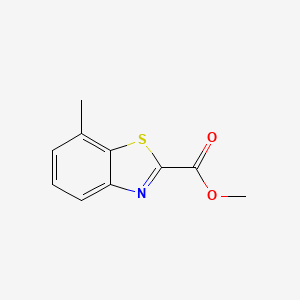
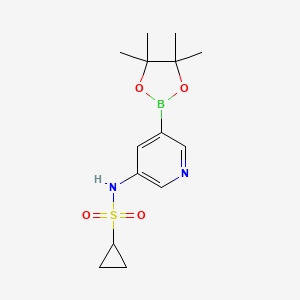
![Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate](/img/structure/B1428240.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,3-benzodiazole](/img/structure/B1428244.png)
![3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol](/img/structure/B1428245.png)